molecular formula C13H20N2 B6164812 methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine CAS No. 1553970-54-9

methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine

Katalognummer B6164812
CAS-Nummer: 1553970-54-9
Molekulargewicht: 204.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine, commonly referred to as Methylphenidate, is a psychostimulant drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is also used off-label for conditions such as depression, obesity, and cognitive enhancement. Methylphenidate is a potent dopamine and norepinephrine reuptake inhibitor, which means it increases the amount of these neurotransmitters available in the brain. It is available in both immediate-release and extended-release formulations, and is available in both oral and transdermal forms.

Wissenschaftliche Forschungsanwendungen

Methylphenidate has been studied extensively in both animal and human research. It has been found to have a variety of effects, including improved cognition, enhanced focus, and increased alertness. It has also been studied as a potential treatment for methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine, narcolepsy, depression, obesity, and cognitive enhancement. In addition, it has been studied as an adjunctive therapy for Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

Methylphenidate acts by blocking the reuptake of dopamine and norepinephrine, which increases the amount of these neurotransmitters available in the brain. This increased availability of dopamine and norepinephrine is thought to be responsible for the therapeutic effects of methylphenidate. In addition, methylphenidate has been found to act on other neurotransmitters, such as glutamate and serotonin, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Methylphenidate has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the brain, which is thought to be responsible for its therapeutic effects. In addition, it has been found to increase levels of glutamate, which may be responsible for its cognitive enhancing effects. It has also been found to increase levels of serotonin, which may be responsible for its antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

Methylphenidate has several advantages and limitations for laboratory experiments. The primary advantage of using methylphenidate in laboratory experiments is that it is a well-studied compound with a wide range of effects. It is also relatively easy to obtain and use in experiments. The primary limitation of using methylphenidate in laboratory experiments is that it can have a range of side effects, including insomnia, restlessness, anxiety, and irritability.

Zukünftige Richtungen

There are a number of potential future directions for research involving methylphenidate. These include further study of its effects on Alzheimer's disease and Parkinson's disease, as well as its potential use in the treatment of depression, obesity, and cognitive enhancement. In addition, further study of its biochemical and physiological effects is needed to better understand how it works and how it can be used to treat various conditions. Finally, research into the long-term effects of methylphenidate is needed to ensure its safe and effective use.

Synthesemethoden

Methylphenidate is synthesized from the reaction of benzyl methyl ketone and 2-chloro-N-methyl-phenethylamine. This reaction is catalyzed by a strong base, such as sodium hydroxide. The reaction produces a mixture of the two enantiomers, which are then separated by chiral chromatography. The resulting product is a racemic mixture of the two enantiomers, which are then combined in a 1:1 ratio to produce the final product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine' involves the reaction of 4-[(methylamino)methyl]benzaldehyde with prop-2-en-1-amine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the amine group with methyl iodide.", "Starting Materials": [ "4-[(methylamino)methyl]benzaldehyde", "prop-2-en-1-amine", "sodium borohydride", "methyl iodide" ], "Reaction": [ "Step 1: Reaction of 4-[(methylamino)methyl]benzaldehyde with prop-2-en-1-amine in the presence of a catalyst to form an imine.", "Step 2: Reduction of the imine with sodium borohydride to form the corresponding amine.", "Step 3: Alkylation of the amine group with methyl iodide to form the final product, methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine." ] }

CAS-Nummer

1553970-54-9

Produktname

methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine

Molekularformel

C13H20N2

Molekulargewicht

204.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.